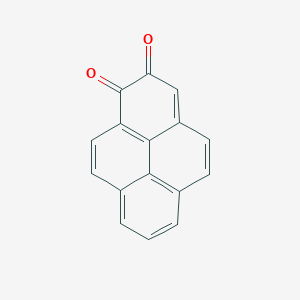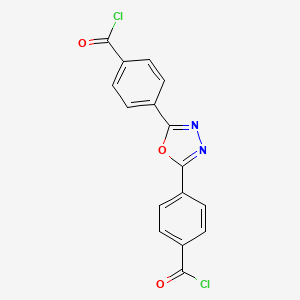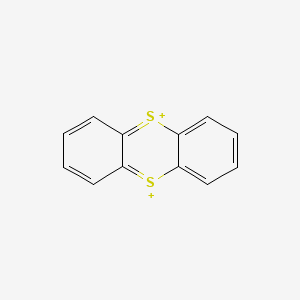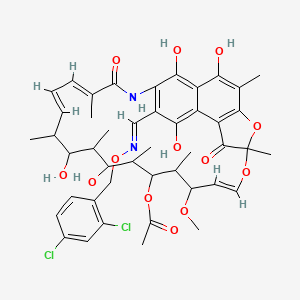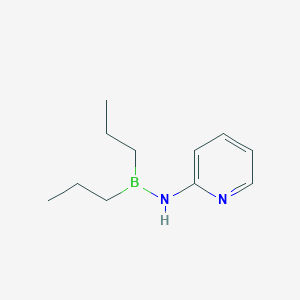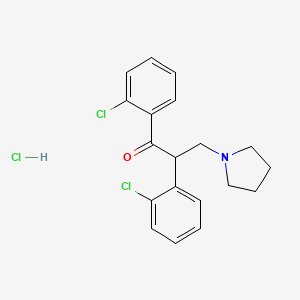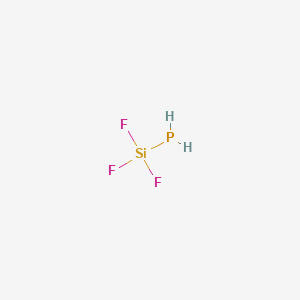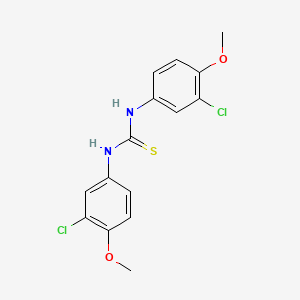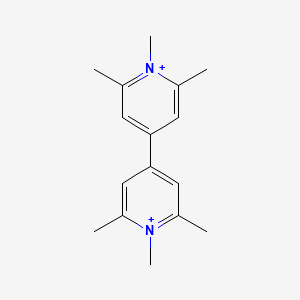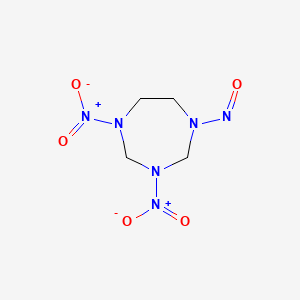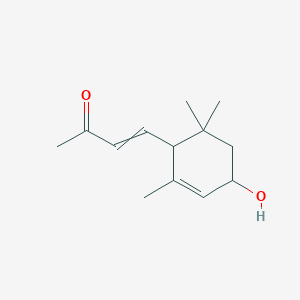
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₂₀O₂. It is known for its presence in natural products and its applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone derivatives.
Reaction Conditions: The reaction involves aldol condensation, where cyclohexanone derivatives react with butenone under basic conditions.
Catalysts: Common catalysts include bases such as sodium hydroxide or potassium hydroxide.
Purification: The product is purified using techniques such as recrystallization or chromatography
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other derivatives
Applications De Recherche Scientifique
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Influencing signal transduction pathways to elicit biological responses
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-β-ionone: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-β-ionone: Another similar compound with variations in the cyclohexene ring structure
Uniqueness
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
38963-41-6 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3 |
Clé InChI |
FDSNVAKZRJLMJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1C=CC(=O)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




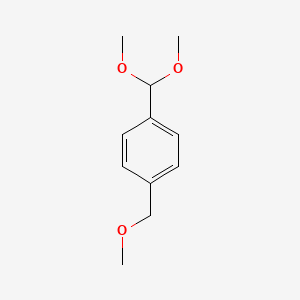
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
